(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach utilizes trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine (TEA) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Methyl-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2R)-2-Methyl-3-[2-(difluoromethyl)phenyl]propanoic acid: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
(2R)-2-Methyl-3-[2-(fluoromethyl)phenyl]propanoic acid: Features a single fluoromethyl group, which affects its overall chemical behavior and applications.
Uniqueness
The presence of the trifluoromethyl group in (2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRELYOATWFIH-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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